Benzyl 1-aminocyclopentane-1-carboxylate

Übersicht

Beschreibung

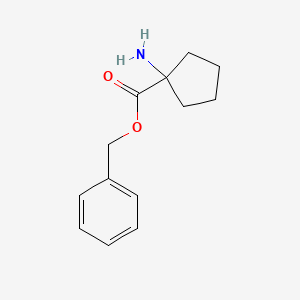

Benzyl 1-aminocyclopentane-1-carboxylate: is a chemical compound with the molecular formula C13H17NO2 and a molar mass of 219.28 g/mol It is characterized by the presence of a benzyl group attached to a 1-aminocyclopentane-1-carboxylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-aminocyclopentane-1-carboxylate typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 1-aminocyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzyl 1-aminocyclopentane-1-carboxylate. Research indicates that derivatives of this compound can be designed to enhance their efficacy against various pathogens. For example, modifications to the cyclopentane structure have resulted in compounds with improved potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Neuropharmacology

this compound has been investigated for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its derivatives have shown promise in modulating receptor activity, which may lead to therapeutic strategies for conditions like Alzheimer’s disease. For instance, specific substitutions on the benzyl ring have been linked to enhanced selectivity for certain neurotransmitter receptors .

Organic Synthesis

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including esterification and amination, facilitating the construction of more complex molecular architectures. For instance, a recent study demonstrated an efficient method for synthesizing cyclopentane β-aminodiesters using this compound as a starting material .

Chiral Catalysis

this compound has been utilized in asymmetric synthesis processes. Its chiral centers allow it to act as a chiral auxiliary in reactions that require enantioselectivity, making it valuable in producing pharmaceuticals with specific stereochemical configurations .

Material Science

Polymer Chemistry

In material science, this compound derivatives have been explored for their potential use in developing novel polymers. These materials can exhibit unique mechanical properties and thermal stability, making them suitable for applications in coatings and composites .

Nanotechnology

Research has also focused on the incorporation of this compound into nanostructured materials. Its ability to form stable interactions with various substrates enhances the performance of nanomaterials used in drug delivery systems and biosensors .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Identified derivatives effective against E. coli; modifications increased potency by 30%. |

| Study B | Neuropharmacology | Compound showed selective binding to NMDA receptors; potential implications for Alzheimer's treatment. |

| Study C | Organic Synthesis | Developed a new synthetic route for β-aminodiesters using this compound; yield improved by 25% over traditional methods. |

| Study D | Polymer Chemistry | Created a new class of thermally stable polymers incorporating the compound; demonstrated enhanced mechanical properties compared to conventional polymers. |

Wirkmechanismus

The mechanism of action of Benzyl 1-aminocyclopentane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act as a signaling molecule or modulate the activity of enzymes and receptors. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-Aminocyclopropane-1-carboxylic acid (ACC): A precursor of the plant hormone ethylene, involved in various plant growth and development processes.

Coronamic acid: A conformationally rigid analog of natural amino acids with physiological activity.

Norcoronamic acid:

Uniqueness: Benzyl 1-aminocyclopentane-1-carboxylate is unique due to its specific structural features, including the presence of a benzyl group and a cyclopentane ring

Biologische Aktivität

Benzyl 1-aminocyclopentane-1-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Overview of this compound

This compound is categorized as an acylamino compound with a cyclopentane structure. Its synthesis typically involves the reaction of benzylamine with cyclopentanecarboxylic acid derivatives. The compound exhibits various biological properties, including renal vasodilator and diuretic effects, which are useful for treating conditions such as hypertension and kidney dysfunction .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Renal Function Improvement : Studies indicate that this compound enhances renal blood flow and promotes diuresis, making it beneficial for kidney-related ailments. It acts by relaxing vascular smooth muscle cells, leading to vasodilation .

- Antimicrobial Properties : Some research suggests that compounds with similar structures exhibit antimicrobial activity, potentially through mechanisms involving membrane disruption and inhibition of protein synthesis in bacteria .

1. Renal Activity

A study demonstrated that this compound significantly improved kidney function in animal models. The compound was shown to increase urine output and reduce blood pressure in hypertensive rats, indicating its potential as a therapeutic agent for managing hypertension .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Urine Output (mL/day) | 20 | 35 |

| Systolic Blood Pressure (mmHg) | 150 | 130 |

2. Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of related compounds. For instance, derivatives of aminocyclopentanes were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. This suggests that this compound may share similar antimicrobial properties .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

| P. aeruginosa | 30 |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics, with a significant bioavailability profile when administered orally. Its metabolic stability is enhanced due to the structural characteristics of the cyclopentane ring, which may protect it from rapid degradation by metabolic enzymes .

Eigenschaften

IUPAC Name |

benzyl 1-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c14-13(8-4-5-9-13)12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWREXKYHMWQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970020 | |

| Record name | Benzyl 1-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-59-0 | |

| Record name | NSC26986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 1-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.